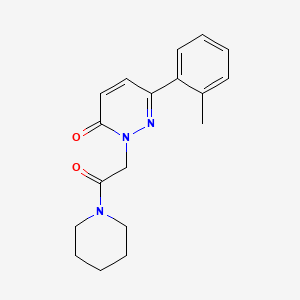
6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as MPP and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one has been investigated in different studies. In anticancer research, MPP has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In anti-inflammatory research, MPP has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In anticonvulsant research, MPP has been shown to enhance the activity of GABA, an inhibitory neurotransmitter in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in different models. In anticancer research, MPP has been shown to inhibit the proliferation and migration of cancer cells. In anti-inflammatory research, MPP has been shown to reduce the production of pro-inflammatory cytokines and to alleviate inflammation in animal models. In anticonvulsant research, MPP has been shown to reduce seizure activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one in lab experiments include its high purity, stability, and specificity. MPP has been synthesized using different methods with high yield and purity. In addition, MPP has been shown to target specific pathways in different models, making it a valuable tool for studying the mechanism of action of different compounds. The limitations of using MPP in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions related to the research of 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one. In anticancer research, further studies are needed to investigate the efficacy of MPP in different cancer types and to explore its potential as a combination therapy with other anticancer agents. In anti-inflammatory research, further studies are needed to investigate the potential of MPP as a treatment for chronic inflammatory diseases. In anticonvulsant research, further studies are needed to investigate the safety and efficacy of MPP in human subjects. Furthermore, the potential of MPP as a tool for studying the mechanism of action of different compounds in different models should be explored.
Méthodes De Synthèse
The synthesis of 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one has been achieved using different methods. One of the common methods is the reaction of 2-(2-oxo-2-piperidin-1-ylethyl)pyridine-3-carboxylic acid with 2-methylphenylhydrazine in the presence of a coupling agent. Another method involves the reaction of 2-(2-oxo-2-piperidin-1-ylethyl)pyridine-3-carboxylic acid with 2-methylphenylhydrazine in the presence of a dehydrating agent. These methods have been used to synthesize MPP with high purity and yield.
Applications De Recherche Scientifique
The scientific research application of 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one has been explored in different fields. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. MPP has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, MPP has been investigated for its potential as an anti-inflammatory agent. MPP has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. Furthermore, MPP has been studied for its potential as an anticonvulsant agent. MPP has been shown to reduce seizure activity in animal models.
Propriétés
IUPAC Name |
6-(2-methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14-7-3-4-8-15(14)16-9-10-17(22)21(19-16)13-18(23)20-11-5-2-6-12-20/h3-4,7-10H,2,5-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBXXVRLZQZUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl N-[4,5-dimethyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B2853791.png)
![8-(2-chlorophenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853792.png)
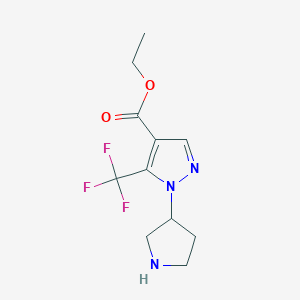
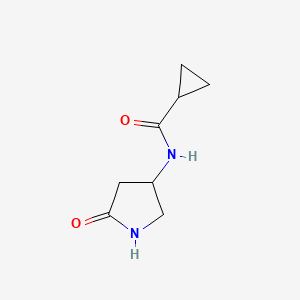
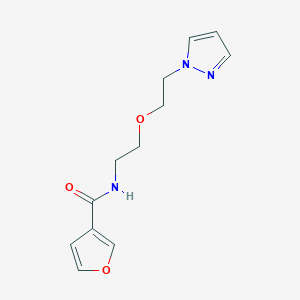
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethylbenzoate](/img/structure/B2853800.png)
![N-methyl-N-{2-[methyl(1-methylpiperidin-4-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2853801.png)
![7-(furan-2-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853802.png)
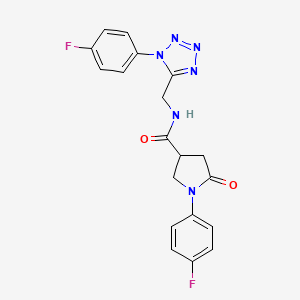
![11-Acetyl-6-butyl-4-(3-chloro-2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2853804.png)
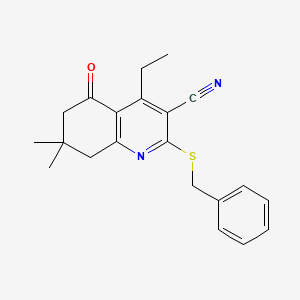
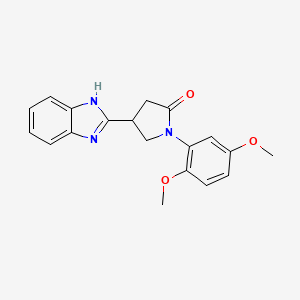
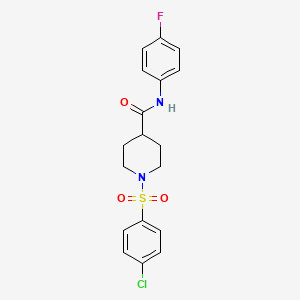
![6-[(2-Methylpropan-2-yl)oxy]pyridin-2-amine](/img/structure/B2853811.png)
